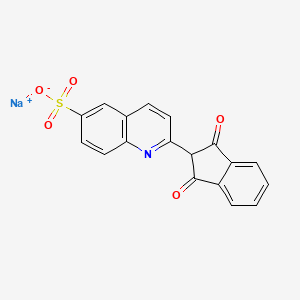

Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate

Description

Historical Context and Development

The development of sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate emerged from the broader historical context of quinoline yellow dye synthesis, which began gaining prominence in the late 19th and early 20th centuries. The foundational work in quinoline-based dye chemistry can be traced to the systematic exploration of quinophthalone structures, with early patents describing the condensation of phthalic anhydride with various quinoline derivatives. The specific methodology for producing quinoline yellow dyes was established through processes involving the condensation of sulfonated quinaldine derivatives with phthalic anhydride, a reaction that was optimized through the use of reaction promoters such as dimethylformamide at elevated temperatures ranging from 160 to 200 degrees Celsius.

The historical significance of this compound class is further illustrated by the continuous refinement of sulfonation processes for quinoline derivatives throughout the mid-20th century. Patent literature from 1961 describes comprehensive methods for the continuous sulfonation of quinoline using oleum with high sulfur trioxide concentrations, typically between 50 and 65 percent by weight. These processes represented significant advances in both reaction efficiency and product quality, enabling the large-scale production of quinoline sulfonic acid derivatives that serve as precursors to compounds like this compound. The development timeline demonstrates how fundamental quinoline chemistry evolved from laboratory curiosities to industrial-scale processes, with each advancement building upon previous synthetic methodologies.

The evolution of these synthetic approaches reflects the growing understanding of quinoline reactivity patterns and the optimization of reaction conditions for specific substitution patterns. The incorporation of indandione moieties into quinoline structures represents a particularly sophisticated development, requiring careful control of reaction parameters to achieve the desired regioselectivity and structural integrity. This historical progression illustrates the intersection of academic research and industrial application, where fundamental chemical principles were systematically applied to create compounds with specific properties and applications.

Classification in Chemical Taxonomy

This compound occupies a specific position within the chemical taxonomy as a member of the quinophthalone dye family, which represents a distinct class of synthetic organic colorants characterized by their quinoline-phthalimide structural framework. This compound classification system places it within the broader category of heterocyclic organic compounds, specifically those containing nitrogen-bearing aromatic ring systems. The quinophthalone designation reflects the fusion of quinoline and phthalimide structural elements, creating a chromophoric system with distinctive optical properties.

From a functional group perspective, this compound incorporates multiple chemical functionalities that contribute to its overall classification. The sulfonate group positions it within the class of organic sulfonic acid derivatives, specifically as a sulfonic acid sodium salt. The presence of the indandione moiety introduces a dicarbonyl functionality, classifying the compound among organic compounds containing multiple ketone groups within a cyclic framework. The quinoline core structure places it firmly within the class of nitrogen-containing heterocycles, specifically bicyclic systems where a benzene ring is fused to a pyridine ring.

The systematic nomenclature of this compound reflects its complex structural hierarchy, with the International Union of Pure and Applied Chemistry naming system capturing the precise arrangement of functional groups and their spatial relationships. The compound designation as this compound indicates the specific substitution pattern on the quinoline ring system and the nature of the appended indandione group. This nomenclature system enables precise identification and differentiation from related compounds with similar core structures but different substitution patterns or functional group arrangements.

Significance in Chemical Sciences

The chemical significance of this compound extends beyond its immediate applications as a dye compound, encompassing broader implications for synthetic organic chemistry and materials science. The compound exemplifies the principles of molecular design where specific structural features are incorporated to achieve desired physical and chemical properties. The combination of aromatic heterocycles with electron-withdrawing groups creates a system with unique electronic characteristics that influence both its chemical reactivity and optical properties.

From a structural chemistry perspective, this compound demonstrates the concept of extended conjugation, where the quinoline aromatic system is electronically coupled with the indandione moiety through the connecting carbon framework. This extended conjugation system contributes to the compound's characteristic absorption properties and chemical stability. The presence of the sulfonate group enhances water solubility while maintaining the structural integrity of the chromophoric system, illustrating the balance between functionality and practical utility in chemical design.

The compound's molecular architecture also provides insights into the relationship between structure and properties in complex organic systems. The rigid quinoline backbone combined with the planar indandione system creates a molecule with defined geometric constraints that influence its interactions with other chemical species. These structural characteristics make the compound valuable for understanding fundamental principles of molecular recognition and intermolecular interactions. The predictable collision cross-section values for various ionic forms of the compound, as determined by mass spectrometry, demonstrate the reproducible physical properties that arise from its well-defined molecular structure.

Relationship to Quinoline Chemistry

The relationship between this compound and broader quinoline chemistry encompasses both structural similarities and synthetic methodologies. Quinoline itself, with the molecular formula C9H7N, serves as the foundational heterocyclic system upon which this more complex compound is built. The basic quinoline structure provides the nitrogen-containing aromatic framework that defines the electronic properties and chemical behavior of the entire molecular system.

The sulfonation chemistry that produces the sulfonate functional group in this compound follows established patterns observed in simpler quinoline derivatives. Quinoline-6-sulfonic acid, with molecular formula C9H7NO3S and molecular weight 209.22 grams per mole, represents a direct structural analog that illustrates the fundamental sulfonation process. Similarly, sodium quinoline-8-sulfonate demonstrates the formation of sodium salt derivatives from quinoline sulfonic acids, providing precedent for the ionic character of the target compound. These related compounds establish the chemical context within which the more complex this compound can be understood.

The synthetic pathways leading to this compound build upon established quinoline chemistry, particularly the methodologies for introducing substituents at specific positions on the quinoline ring system. The continuous sulfonation processes developed for quinoline derivatives demonstrate the scalability and efficiency of these transformations. The successful condensation of quinaldine derivatives with phthalic anhydride to form quinophthalone structures represents a sophisticated application of quinoline reactivity that requires deep understanding of the electronic and steric factors governing these reactions. These synthetic approaches highlight how fundamental quinoline chemistry serves as the foundation for creating increasingly complex molecular architectures with specialized properties.

The electronic properties of quinoline derivatives, including their ability to participate in electron transfer processes and their distinctive absorption spectra, provide the theoretical framework for understanding the behavior of the target compound. The quinoline nitrogen atom serves as both a hydrogen bond acceptor and a potential coordination site for metal ions, characteristics that are preserved in the more complex derivative. The aromatic character of the quinoline system contributes to the overall stability and chemical robustness of the compound, while the specific substitution pattern influences its solubility, reactivity, and optical properties.

Properties

IUPAC Name |

sodium;2-(1,3-dioxoinden-2-yl)quinoline-6-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO5S.Na/c20-17-12-3-1-2-4-13(12)18(21)16(17)15-7-5-10-9-11(25(22,23)24)6-8-14(10)19-15;/h1-9,16H,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGALIJSGBPQCX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233924 | |

| Record name | Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84864-68-6 | |

| Record name | Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084864686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL)QUINOLINE-6-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P77BBH5SGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Material and General Synthetic Route

The primary precursor for this compound is 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonic acid, an organic sulfonic acid derivative containing the quinoline and indenyl moieties. The preparation of the sodium salt involves a neutralization reaction where the sulfonic acid group is converted into the corresponding sodium sulfonate.

$$

\text{2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonic acid} + \text{NaOH} \rightarrow \text{this compound} + H_2O

$$

This reaction is typically conducted in aqueous or aqueous-organic solvent systems under controlled temperature to ensure complete conversion and purity of the sodium salt.

Detailed Synthetic Procedure

Step 1: Preparation of the Sulphonic Acid Precursor

The sulfonation of the quinoline-indenyl compound is carried out via electrophilic aromatic substitution using sulfuric acid or chlorosulfonic acid under controlled conditions. This introduces the sulfonic acid group at the 6-position of the quinoline ring.Step 2: Conversion to Sodium Salt

The obtained sulfonic acid is dissolved or suspended in water. A stoichiometric amount of sodium hydroxide (NaOH) solution is added slowly with stirring. The pH is monitored to reach neutral to slightly basic conditions (pH ~7-8), ensuring full neutralization of the sulfonic acid group.Step 3: Isolation and Purification

The sodium salt typically precipitates or remains in solution depending on solvent and concentration. It is isolated by filtration or evaporation, then dried under vacuum to yield the pure sodium salt compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Water or water/ethanol mixture | Enhances solubility of reactants |

| Temperature | Room temperature to 50°C | Mild heating may improve reaction rate |

| pH control | Neutral to slightly basic (pH 7-8) | Ensures complete neutralization |

| Molar ratio (NaOH:acid) | 1:1 to 1.05:1 | Slight excess NaOH to drive reaction to completion |

| Reaction time | 1 to 3 hours | Depends on scale and stirring efficiency |

Analytical Characterization During Preparation

- pH Monitoring: Ensures complete conversion of sulfonic acid to sodium salt.

- Thin Layer Chromatography (TLC): Confirms disappearance of starting acid.

- Spectroscopic Methods:

- NMR (Nuclear Magnetic Resonance): Confirms structural integrity of the quinoline and indenyl moieties.

- IR (Infrared Spectroscopy): Shows characteristic sulfonate peaks replacing sulfonic acid OH stretch.

- Mass Spectrometry: Confirms molecular weight of sodium salt (approx. 375.3 g/mol).

Yield and Purity

The neutralization reaction generally proceeds with high yield (>90%) and purity when conducted under optimized conditions. The sodium salt form enhances aqueous solubility compared to the parent sulfonic acid, facilitating purification and handling.

Summary Table of Key Preparation Data

| Aspect | Data/Information |

|---|---|

| Molecular Formula | C18H10NNaO5S |

| Molecular Weight | 375.3 g/mol |

| CAS Number | 84864-68-6 |

| Starting Material | 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonic acid |

| Neutralizing Agent | Sodium hydroxide (NaOH) |

| Solvent | Water or aqueous ethanol |

| Reaction Temperature | 20–50 °C |

| Reaction Time | 1–3 hours |

| pH Range | 7–8 |

| Yield | >90% |

| Purification Method | Filtration, drying under vacuum |

Research Findings and Considerations

- The conversion of sulfonic acids to their sodium salts is a well-established process that improves compound solubility and stability, critical for further chemical applications or biological testing.

- The quinoline-6-sulfonate moiety is sensitive to strong acidic or basic conditions; thus, mild reaction conditions are preferred to avoid decomposition.

- The presence of the 2,3-dihydro-1,3-dioxo-1H-inden-2-yl group requires careful temperature control to prevent ring opening or side reactions.

- Analytical verification at each stage ensures the integrity of the molecular structure and the absence of impurities.

Chemical Reactions Analysis

Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinoline derivatives.

Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound into its corresponding hydroquinoline derivative.

Substitution: Nucleophilic substitution reactions can occur at the sulphonate group, leading to the formation of different quinoline derivatives.

Scientific Research Applications

One of the primary applications of Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate is in hair coloring formulations. It is commonly used in non-oxidative hair dyes due to its favorable coloring properties. The compound is typically applied at concentrations of up to 0.5% in formulations that are left on the hair for approximately 30 minutes before rinsing. Studies indicate that it remains stable under these conditions and provides effective coloring without significant adverse effects on hair quality .

Pharmaceutical Research

In pharmaceutical research, this compound has been investigated for its potential bioactivity. Its derivatives have shown promise in cytotoxicity studies against various cancer cell lines. For instance, a study on related compounds demonstrated their ability to inhibit cell proliferation effectively .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of derivatives of Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline on human cancer cell lines. The results indicated that certain modifications to the quinoline structure enhanced the cytotoxicity significantly compared to the parent compound.

Analytical Chemistry

This compound has applications in analytical chemistry as a reagent for various assays. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses and other quantitative methods.

Data Table: Spectrophotometric Applications

| Application | Methodology | Observations |

|---|---|---|

| Metal Ion Detection | UV-VIS Spectrophotometry | High sensitivity and specificity |

| Quantitative Analysis | Colorimetric Assays | Linear response within range |

Mechanism of Action

The mechanism of action of Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate

- CAS : 83929-58-2

- Molecular Formula : C₁₉H₁₂NNaO₅S

- Molecular Weight : 389.36 g/mol

- Key Difference: A methyl group at the 8-position of the quinoline ring.

- This analog is used in specialized dye formulations and as an intermediate in metal-complex pigments .

Ammonium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate

2-(2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl)-6-methylbenzothiazole-7-sulphonic Acid

- CAS : 16249-86-8

- Molecular Formula : C₂₆H₁₆N₂O₅S₂

- Molecular Weight : 500.54 g/mol

- Key Difference: Replacement of the quinoline sulfonate with a benzothiazole-sulphonic acid group and additional methyl substitution.

- Impact : The benzothiazole moiety introduces conjugation effects, shifting absorption spectra. This compound is utilized in high-performance liquid chromatography (HPLC) analysis due to its distinct UV-Vis properties .

Aluminum Complexes of Inden-Dione Quinoline Derivatives

6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz[de]isoquinoline-5-sulphonic Acid

- CAS : 58232-39-6

- Molecular Formula : C₁₄H₁₀N₂O₅S

- Key Difference: Amino and methyl substitutions on a benzisoquinoline backbone.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Application |

|---|---|---|---|---|---|

| Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate | 84864-68-6 | C₁₈H₁₀NNaO₅S | 375.33 | Quinoline-6-sulphonate | Food colorant, industrial dyes |

| Sodium 2-(8-methyl-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate | 83929-58-2 | C₁₉H₁₂NNaO₅S | 389.36 | 8-Methylquinoline | Metal-complex pigments |

| Ammonium analog of methylquinoline sulphonate | 83929-60-6 | C₁₉H₁₃NO₅S·H₃N | 389.36 + 17.03 (NH₄⁺) | Ammonium counterion | pH-sensitive formulations |

| Benzothiazole-sulphonic acid derivative | 16249-86-8 | C₂₆H₁₆N₂O₅S₂ | 500.54 | Benzothiazole substitution | HPLC analysis |

| Aluminum-inden-dione complex | Not specified | Not available | Not available | Aluminum coordination | Pigments for coatings |

Biological Activity

Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from diverse research sources.

- Chemical Name : this compound

- CAS Number : 84864-68-6

- Molecular Formula : C18H11NO5S.Na

- Molecular Weight : 375.33 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline derivatives. These compounds exhibit mechanisms that disrupt cellular processes in cancer cells:

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that derivatives of quinolone compounds significantly inhibited cell proliferation in various cancer cell lines. The IC50 values for these compounds ranged from 1.34 to 44.80 µM against tissue non-specific alkaline phosphatase (TNAP), indicating potent activity against cancer cell lines .

Immunomodulatory Effects

The compound also shows promise in modulating immune responses:

- Research Findings :

- A study indicated that sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline derivatives could mitigate nephrotoxicity and neurotoxicity induced by cisplatin and gamma radiation in mice models. The treatment led to significant improvements in renal function markers (urea and creatinine levels) and reduced inflammatory responses .

Comparative Analysis with Other Compounds

| Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Immunomodulatory Activity |

|---|---|---|---|---|

| Sodium 2-(2,3-dihydro...) | 84864-68-6 | 375.33 g/mol | Yes (IC50: 1.34 - 44.80 µM) | Yes |

| 2-(1-Ethyl-4-hydroxy...) | Not Available | Not Available | Moderate | Significant |

| 4-Quinolone Derivatives | Not Available | Varies | Yes (IC50 range available) | Limited |

Future Directions

Further research is warranted to elucidate the precise mechanisms by which sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline derivatives exert their biological effects. Potential studies could focus on:

- Detailed molecular docking studies to understand binding interactions with target enzymes.

- In vivo studies to assess therapeutic efficacy and safety profiles.

Q & A

Q. What are the established synthetic routes for Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate, and what critical parameters affect yield?

The synthesis typically involves condensation reactions between indene-1,3-dione derivatives and sulfonated quinoline precursors. A key step is the deprotonation of intermediates using bases like sodium ethoxide, followed by electrophilic substitution (e.g., bromination or sulfonation). Critical parameters include:

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

- NMR spectroscopy : H and C NMR identify aromatic proton environments and confirm sulfonate positioning (e.g., distinguishing 6- vs. 8-sulphonates) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 389.033 for CHNNaOS) validates molecular composition .

- IR spectroscopy : Peaks near 1180 cm (S=O stretching) and 1650 cm (C=O) confirm functional groups .

Q. What are the primary research applications of this compound in academic settings?

- Dye chemistry : It is a component of Quinoline Yellow (C.I. 47005), used to study dye-protein interactions and photostability .

- Supramolecular chemistry : The sulfonate group facilitates ionic self-assembly in aqueous systems .

- Analytical standards : Serves as a reference compound for chromatographic separation of isomeric sulfonates .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- Frontier molecular orbitals (HOMO/LUMO) : Predicts charge-transfer behavior and redox potentials.

- Electrostatic potential maps : Identifies nucleophilic/electrophilic sites for reaction planning.

- Global reactivity descriptors : Chemical hardness/softness and electrophilicity index guide solvent compatibility .

Q. What strategies resolve isomeric impurities (e.g., 6- vs. 8-sulphonates) during synthesis?

| Isomer | CAS Number | Molecular Formula | Sulfonate Position |

|---|---|---|---|

| 6-sulphonate | 84864-68-6 | CHNNaOS | Quinoline-6-position |

| 8-sulphonate | 84864-69-7 | CHNNaOS | Quinoline-8-position |

- HPLC : Reverse-phase chromatography with C18 columns separates isomers using acetonitrile/water gradients .

- H NMR : Distinct coupling patterns in the quinoline region (δ 8.5–9.5 ppm) differentiate isomers .

Q. How to address contradictions in crystallographic data during structural determination?

Q. What methodologies evaluate the compound’s stability under varying pH and temperature?

- Accelerated stability studies : Incubate solutions at 40–60°C and pH 2–12 for 1–4 weeks. Monitor degradation via UV-Vis (λ = 420 nm for Quinoline Yellow) .

- Kinetic modeling : Arrhenius plots predict shelf-life under standard conditions .

Q. How to assess interactions with biological macromolecules for potential bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.